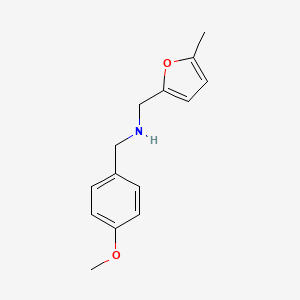

![molecular formula C9H16O B2419573 2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol CAS No. 1821823-21-5](/img/structure/B2419573.png)

2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

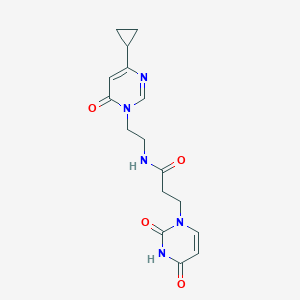

2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol, commonly known as Borneol, is a bicyclic organic compound that is widely used in the pharmaceutical industry. It is a natural bicyclic alcohol that is found in several essential oils, including camphor, frankincense, and ginger. Borneol has been used in traditional Chinese medicine for centuries due to its therapeutic properties. In recent years, there has been a growing interest in the scientific research application of Borneol, particularly in the field of drug delivery.

Applications De Recherche Scientifique

Chiral Ligand Synthesis

- Compounds derived from 2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol are used as ligands in enantioselective diethyl zinc addition to benzaldehyde with moderate enantioselectivity, demonstrating their potential in asymmetric synthesis (Olusegun B. Olubanwo et al., 2018).

Enzymatic Resolution and Chemical Transformation

- The compound's derivatives are used in enzymatic resolution and chemical transformations for synthesizing enantiomeric bicyclo[2.2.1]heptan-2,5-diones with high enantiomeric purity, showcasing its use in producing stereoisomerically pure molecules (A. Weissfloch & R. Azerad, 1994).

Chiral Building Block in Terpenoid Synthesis

- Used as a versatile chiral building block in the total synthesis of eudesmanes, agarofurans, and norcarotenoids, highlighting its role in complex organic syntheses (Guangzhe Yu, 2005).

Synthesis of Bicyclohexane Derivatives

- The synthesis of substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters from the compound's derivatives demonstrates its utility in organic chemistry, particularly in creating structurally unique molecules (A. G. Martínez et al., 1993).

Esterification in Organic Chemistry

- Utilized in the esterification of aliphatic carboxylic acids, creating compounds with both ester and ether moieties, showing its versatility in organic synthesis (A. Gasanov & A. V. Nagiev, 2005).

Study of Atropisomerism

- In studying atropisomerism, derivatives of this compound are used to understand stereochemical configurations and stability in certain organic compounds (B. Goldfuss & F. Rominger, 2000).

Adaptation to Microreactor Technology

- Adapted for microreactor technology, demonstrating its potential in modern, efficient, and safe pharmaceutical intermediate synthesis (L. Rumi et al., 2009).

Exploring Anticonvulsant, Hypoglycemic, and Anti-Inflammatory Properties

- Derivatives are synthesized to explore their potential as anticonvulsant, hypoglycemic, and anti-inflammatory agents, indicating its relevance in medicinal chemistry (M. Aboul-Enein et al., 2006).

Propriétés

IUPAC Name |

2-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c10-4-3-9-6-7-1-2-8(9)5-7/h7-10H,1-6H2/t7-,8+,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJSRRQHLVFCEM-DJLDLDEBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1C[C@H]2CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2419498.png)

![N-[4-(2-ethyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2419499.png)

![N-(2-(dimethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2419505.png)